

Long-Term Virologic Suppression with Doravirine-Based Regimens: A Comparative Analysis

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Compound of Interest

Compound Name: *Doravirine*

Cat. No.: *B607182*

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Doravirine, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated sustained efficacy in maintaining long-term virologic suppression in adults with HIV-1 infection. This guide provides a comprehensive comparison of **Doravirine**-based regimens with other established antiretroviral therapies, supported by data from pivotal clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Doravirine**'s performance.

Comparative Efficacy in Treatment-Naïve Adults

Clinical trials in treatment-naïve individuals have established the non-inferiority, and in some aspects, superiority of **Doravirine**-based regimens compared to standard-of-care treatments.

Doravirine vs. Efavirenz-Based Regimen (DRIVE-AHEAD Trial)

The DRIVE-AHEAD trial, a phase 3, multicenter, double-blind, non-inferiority study, compared a fixed-dose combination of **Doravirine**/Lamivudine/Tenofovir Disoproxil Fumarate (DOR/3TC/TDF) to Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate (EFV/FTC/TDF) in treatment-naïve adults with HIV-1.^{[1][2]}

Long-Term Virologic Suppression Rates (HIV-1 RNA <50 copies/mL)

Timepoint	DOR/3TC/TDF	EFV/FTC/TDF	Treatment Difference (95% CI)
Week 48	84%	81%	3.5% (-2.0 to 9.0)
Week 96	77.5%	73.6%	3.8% (-2.4 to 10.0)

Data sourced from the DRIVE-AHEAD trial results.[\[1\]](#)[\[3\]](#)

At 96 weeks, the DOR/3TC/TDF regimen maintained a high rate of virologic suppression, demonstrating non-inferiority to the EFV/FTC/TDF regimen.[\[1\]](#)[\[4\]](#) Notably, the **Doravirine** arm exhibited a more favorable safety profile, with significantly fewer neuropsychiatric adverse events such as dizziness and sleep disorders.[\[1\]](#)[\[3\]](#) Furthermore, patients receiving the **Doravirine**-based regimen did not experience the increases in fasting LDL and non-HDL cholesterol that were observed in the efavirenz group.[\[1\]](#)[\[2\]](#)

Doravirine vs. Ritonavir-Boosted Darunavir (DRIVE-FORWARD Trial)

The DRIVE-FORWARD study, a randomized, double-blind, non-inferiority phase 3 trial, evaluated the efficacy and safety of **Doravirine** against ritonavir-boosted darunavir, both administered with two nucleoside reverse transcriptase inhibitors (NRTIs), in treatment-naïve adults with HIV-1.[\[5\]](#)[\[6\]](#)

Long-Term Virologic Suppression Rates (HIV-1 RNA <50 copies/mL)

Timepoint	Doravirine + 2 NRTIs	Darunavir/ritonavir + 2 NRTIs	Treatment Difference (95% CI)
Week 48	84%	80%	3.9% (-1.6 to 9.4)
Week 96	73%	66%	7.1% (0.5 to 13.7)

Data sourced from the DRIVE-FORWARD trial results.[\[6\]](#)[\[7\]](#)

After nearly two years of follow-up, a higher percentage of participants in the **Doravirine** group achieved virologic suppression compared to the darunavir/ritonavir group.[\[6\]](#)[\[7\]](#) The lipid profile

also favored the **Doravirine** arm, with modest decreases in LDL cholesterol compared to increases in the protease inhibitor arm.[7]

Efficacy in Virologically Suppressed Adults (DRIVE-SHIFT Trial)

The DRIVE-SHIFT trial, a phase 3, randomized, open-label study, assessed the efficacy and safety of switching from a stable antiretroviral regimen to the fixed-dose combination of DOR/3TC/TDF in adults with HIV-1 who had been virologically suppressed for at least six months and had no history of virologic failure.[8][9] Participants were randomized to either switch immediately or after a 24-week delay.

Virologic Suppression Rates After Switching to DOR/3TC/TDF

Timepoint	Immediate Switch Group	Delayed Switch Group
Week 144 (HIV-1 RNA <50 copies/mL)	80.1%	83.7%
Week 144 (HIV-1 RNA ≥50 copies/mL)	2.7%	4.8%

Data sourced from the DRIVE-SHIFT trial results using the FDA Snapshot approach.[8][9]

The 144-week data from the DRIVE-SHIFT trial demonstrate that switching to a DOR/3TC/TDF regimen is an effective and well-tolerated option for maintaining long-term viral suppression in individuals considering a change in therapy.[8][9] The study also highlighted a favorable safety profile and improved lipid profiles after switching to the **Doravirine**-based regimen.[8][9] An open-label extension of the DRIVE-FORWARD and DRIVE-AHEAD trials further supported these findings, showing that virologic suppression was maintained through 192 weeks in patients who either continued on **Doravirine** or switched to it from a comparator regimen.[10]

Experimental Protocols

DRIVE-AHEAD Trial Methodology

- Study Design: A phase 3, multicenter, double-blind, non-inferiority trial.[1][2]

- Participants: Antiretroviral treatment-naïve adults with HIV-1 RNA levels of 1000 copies/mL or higher.[1][2]
- Randomization: Participants were randomized on a 1:1 basis to receive either a daily fixed-dose tablet of DOR (100 mg)/3TC (300 mg)/TDF (300 mg) or EFV (600 mg)/FTC (200 mg)/TDF (300 mg).[1][2]
- Primary Efficacy Endpoint: The proportion of participants with HIV-1 RNA levels below 50 copies/mL at week 48, with a pre-defined non-inferiority margin of 10%. A key secondary endpoint was this proportion at week 96.[1][5]

DRIVE-FORWARD Trial Methodology

- Study Design: A randomized, controlled, double-blind, multicenter, non-inferiority, phase 3 study.[5][6]
- Participants: Adults aged 18 years or older with HIV-1 infection who were naïve to antiretroviral therapy, with a plasma HIV-1 RNA concentration of 1000 copies per mL or higher at screening, and no known resistance to the study drugs.[5]
- Randomization: Participants were randomly assigned (1:1) to receive either **Doravirine** (100 mg per day) or ritonavir-boosted darunavir (100 mg ritonavir and 800 mg darunavir per day). Both were administered with investigator-selected NRTIs (emtricitabine and tenofovir disoproxil fumarate or abacavir and lamivudine).[5]
- Primary Efficacy Endpoint: The proportion of participants with a plasma HIV-1 RNA concentration of less than 50 copies per mL at week 48. A key secondary endpoint was this proportion at week 96.[5][6]

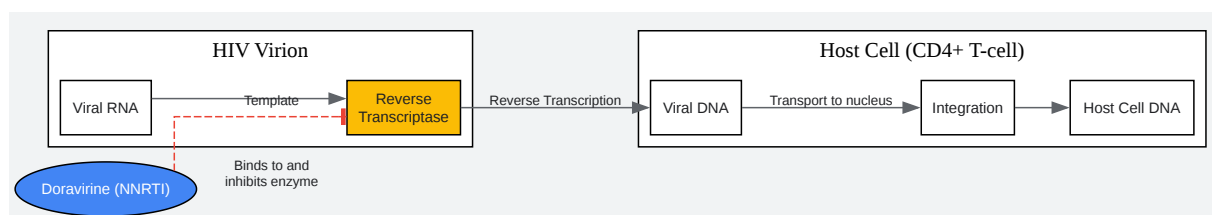
DRIVE-SHIFT Trial Methodology

- Study Design: A phase 3, randomized, open-label trial.[8][9]
- Participants: Adults with HIV-1 who had been virologically suppressed for at least 6 months on a stable antiretroviral regimen and had no prior history of virologic failure.[8][9]
- Randomization: Participants were randomized to switch to a once-daily regimen of DOR/3TC/TDF either at day 1 (immediate switch group) or at week 24 (delayed switch

group).[9][11]

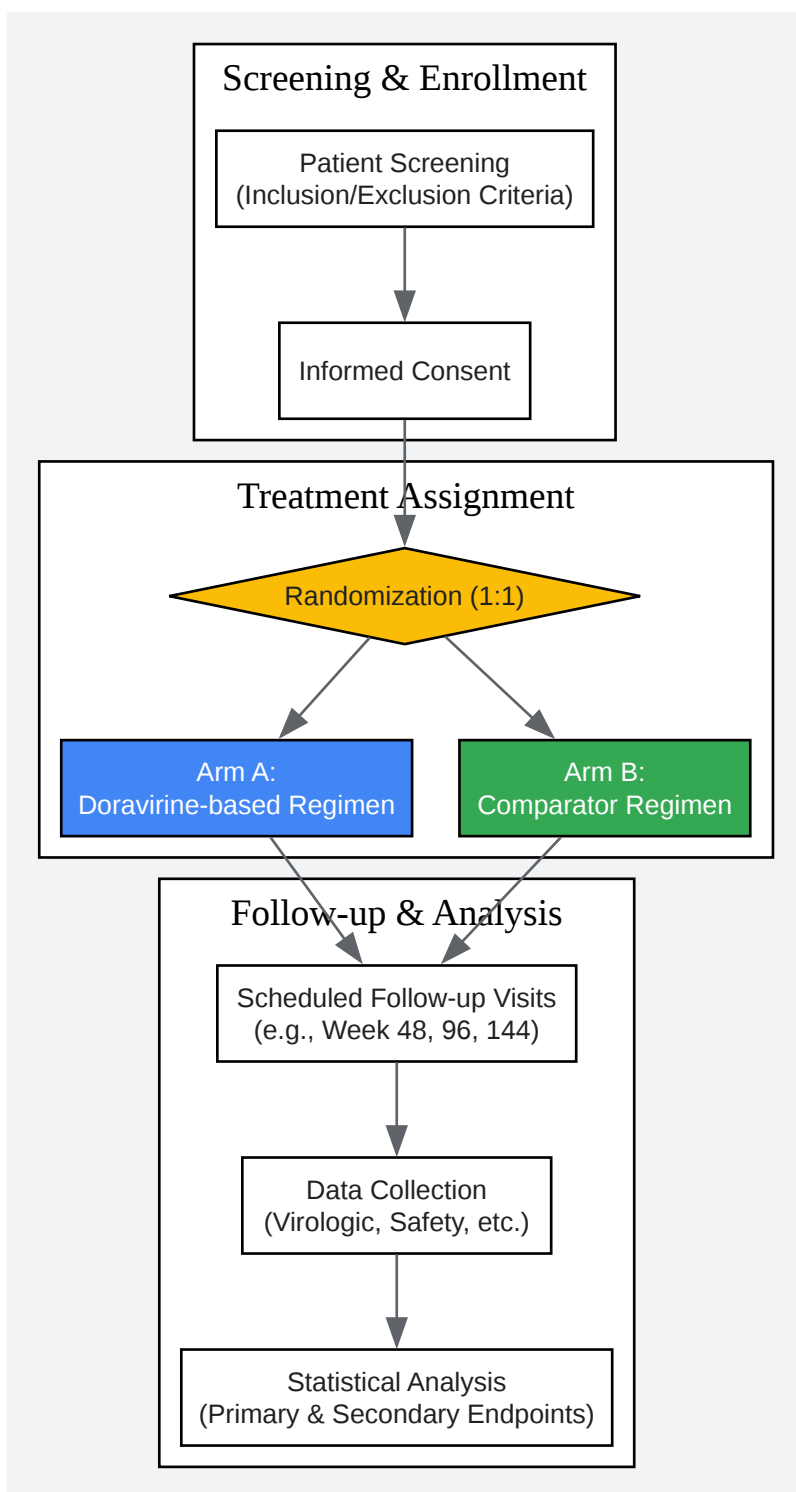
- Primary Efficacy Endpoint: To demonstrate the non-inferiority of switching to DOR/3TC/TDF compared to continuing the baseline regimen in maintaining virologic suppression. Long-term efficacy and safety were assessed through week 144.[8][12]

Visualized Pathways and Workflows



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Caption: Mechanism of action of **Doravirine** as a non-nucleoside reverse transcriptase inhibitor.



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Caption: Generalized workflow of a randomized controlled clinical trial for an HIV regimen.

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